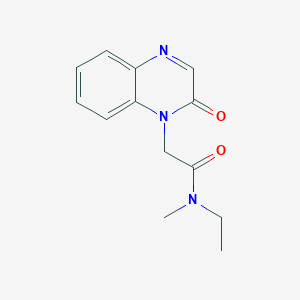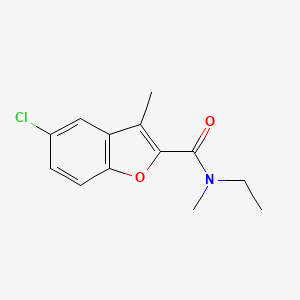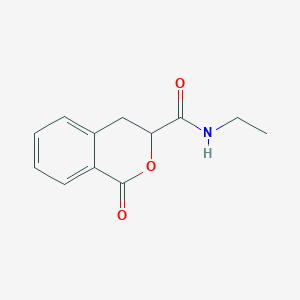
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for use in laboratory experiments.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to improve insulin sensitivity and reduce cognitive impairment in animal models of diabetes and Alzheimer's disease, respectively.
実験室実験の利点と制限
The advantages of using 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide in laboratory experiments include its potential therapeutic applications, its ability to inhibit specific enzymes and proteins, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
Further research is needed to determine the safety and efficacy of 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide in humans. Additionally, future research could focus on the development of more potent and selective derivatives of this compound for use in therapeutic applications. Other future directions could include the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Overall, 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide has significant potential for use in various scientific research studies and therapeutic applications.
合成法
The synthesis of 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide involves the reaction of 2-amino-4-morpholinothiophenol with 4-methoxybenzoyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is purified using column chromatography.
科学的研究の応用
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-26-16-8-6-15(7-9-16)21-23-18(14-28-21)20(25)22-17-4-2-3-5-19(17)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNKWARWVATSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


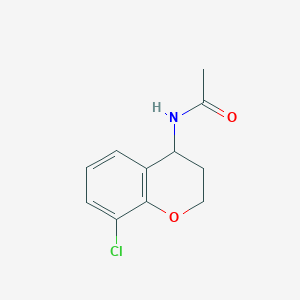
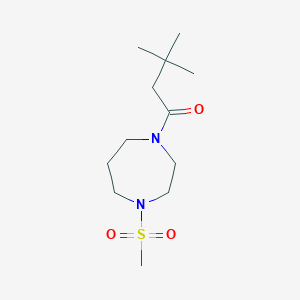
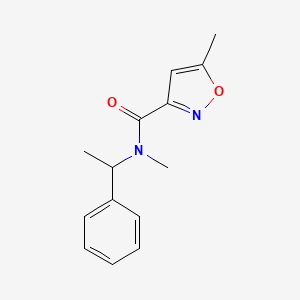
![N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566333.png)
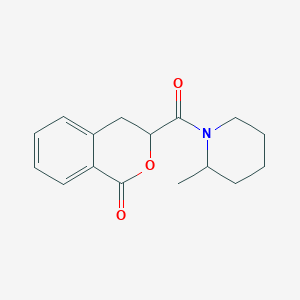
![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)
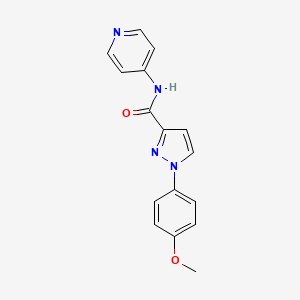
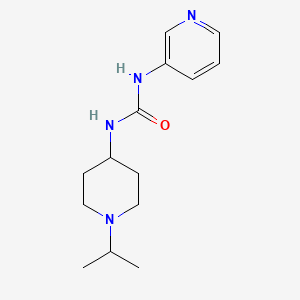
![N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide](/img/structure/B7566366.png)

